1,1'-Dideoxygossylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

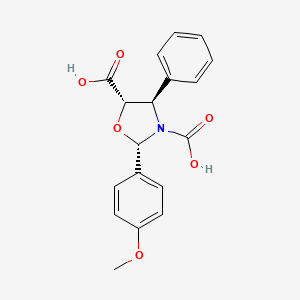

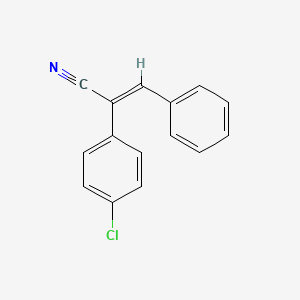

1,1’-Dideoxygossylic Acid is used for anti-HIV activity. It is tested for its ability to inhibit the replication of HIV in vitro .

Synthesis Analysis

1,1’-Dideoxygossypol (DDG), 1,1’-dideoxygossylic acid (DDGA), 8-deoxyhemigossypol (DHG), and 8-deoxyhemigossylic acid (DHGA) were synthesized and tested for their ability to inhibit the replication of HIV in vitro . The synthesis of these compounds was discussed in a paper published in 1995 .Molecular Structure Analysis

The molecular formula of 1,1’-Dideoxygossylic Acid is C30H30O8 and its molecular weight is 518.55 .Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of '1,1'-Dideoxygossylic Acid' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,3-O-Isopropylidene-D-glyceraldehyde", "Methyl 2,3-O-Isopropylidene-D-glyceraldehyde", "Methyl 2,3-O-Isopropylidene-L-glyceraldehyde", "Ethyl 2,3-O-Isopropylidene-D-glyceraldehyde", "Ethyl 2,3-O-Isopropylidene-L-glyceraldehyde", "2,3-O-Isopropylidene-L-glyceraldehyde", "2,3-O-Isopropylidene-D-erythrose", "Methyl 2,3-O-Isopropylidene-D-erythrose", "Methyl 2,3-O-Isopropylidene-L-erythrose", "Ethyl 2,3-O-Isopropylidene-D-erythrose", "Ethyl 2,3-O-Isopropylidene-L-erythrose", "2,3-O-Isopropylidene-L-erythrose", "2,3-O-Isopropylidene-D-ribose", "Methyl 2,3-O-Isopropylidene-D-ribose", "Methyl 2,3-O-Isopropylidene-L-ribose", "Ethyl 2,3-O-Isopropylidene-D-ribose", "Ethyl 2,3-O-Isopropylidene-L-ribose", "2,3-O-Isopropylidene-L-ribose", "2,3-O-Isopropylidene-D-arabinose", "Methyl 2,3-O-Isopropylidene-D-arabinose", "Methyl 2,3-O-Isopropylidene-L-arabinose", "Ethyl 2,3-O-Isopropylidene-D-arabinose", "Ethyl 2,3-O-Isopropylidene-L-arabinose", "2,3-O-Isopropylidene-L-arabinose", "2,3-O-Isopropylidene-D-xylose", "Methyl 2,3-O-Isopropylidene-D-xylose", "Methyl 2,3-O-Isopropylidene-L-xylose", "Ethyl 2,3-O-Isopropylidene-D-xylose", "Ethyl 2,3-O-Isopropylidene-L-xylose", "2,3-O-Isopropylidene-L-xylose", "2,3-O-Isopropylidene-D-glucose", "Methyl 2,3-O-Isopropylidene-D-glucose", "Methyl 2,3-O-Isopropylidene-L-glucose", "Ethyl 2,3-O-Isopropylidene-D-glucose", "Ethyl 2,3-O-Isopropylidene-L-glucose", "2,3-O-Isopropylidene-L-glucose", "2,3-O-Isopropylidene-D-mannose", "Methyl 2,3-O-Isopropylidene-D-mannose", "Methyl 2,3-O-Isopropylidene-L-mannose", "Ethyl 2,3-O-Isopropylidene-D-mannose", "Ethyl 2,3-O-Isopropylidene-L-mannose", "2,3-O-Isopropylidene-L-mannose", "2,3-O-Isopropylidene-D-galactose", "Methyl 2,3-O-Isopropylidene-D-galactose", "Methyl 2,3-O-Isopropylidene-L-galactose", "Ethyl 2,3-O-Isopropylidene-D-galactose", "Ethyl 2,3-O-Isopropylidene-L-galactose", "2,3-O-Isopropylidene-L-galactose", "2,3-O-Isopropylidene-D-glucuronic acid", "Methyl 2,3-O-Isopropylidene-D-glucuronic acid", "Methyl 2,3-O-Isopropylidene-L-glucuronic acid", "Ethyl 2,3-O-Isopropylidene-D-glucuronic acid", "Ethyl 2,3-O-Isopropylidene-L-glucuronic acid", "2,3-O-Isopropylidene-L-glucuronic acid" ], "Reaction": [ "Conversion of starting material to intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to another intermediate compound", "Conversion of intermediate compound to '1,1'-Dideoxygossylic Acid'" ] } | |

Número CAS |

168787-83-5 |

Fórmula molecular |

C₃₀H₃₀O₈ |

Peso molecular |

518.55 |

Sinónimos |

6,6’,7,7’-Tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-2,2’-binaphthalene]-8,8’-dicarboxylic Acid, |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)